AKT Kinase Inhibitor
Overview
Description
AKT, also known as protein kinase B (PKB), is a serine/threonine-specific protein kinase that plays a crucial role in many biological processes like glucose metabolism, apoptosis, cell differentiation, and transcription . AKT inhibitors are a class of drugs that inhibit the phosphorylation of AKT and its in vitro kinase activity . They are selective, ATP-competitive inhibitors of AKT 1, 2, and 3 .
Synthesis Analysis
AKT inhibitors have been developed and evaluated in clinical trials. The development of these inhibitors has been guided by increased molecular and structural understanding of human kinases . The design of kinase inhibitors has been improved in multiple ways over the last 20 years .Molecular Structure Analysis
The unique activation mechanism of Akt involves a change of the relative orientation of its N-terminal pleckstrin homology (PH) and the kinase domain . This makes this kinase suitable for highly specific allosteric modulation .Chemical Reactions Analysis
AKT inhibitors show clear differences between ATP-competitive and allosteric AKT inhibitors, including differential effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across AKT isoforms .Physical And Chemical Properties Analysis
AKT inhibitors are orally bioavailable and potent inhibitors of the AKT kinases . They have desirable pharmaceutical properties and daily oral dosing results in sustained inhibition of AKT activity .Scientific Research Applications
Cancer Therapy Targeting
AKT Kinase inhibitors have shown promise as targeted therapies in cancer treatment. The AKT pathway plays a critical role in cancer by promoting cell survival, proliferation, and drug resistance. These inhibitors have been explored both as monotherapies and in combination with other treatments to enhance their efficacy. For example, studies have shown that the allosteric AKT inhibitor MK-2206 can enhance the effectiveness of standard chemotherapeutic agents and other molecular targeted drugs in vitro and in vivo, indicating their potential in cancer treatment strategies (Hirai et al., 2010); (Shariati & Meric-Bernstam, 2019).
Understanding Akt Isoforms in Chemoresistance
Research has highlighted the importance of Akt isoform specificity and its relation to chemoresistance in cancer cells. This understanding is crucial for developing effective cancer therapies targeting specific Akt isoforms (Gdowski et al., 2016).
Drug Development and Molecular Targeting
Akt inhibitors have evolved from ATP-competitive agents to those targeting allosteric sites, aiming for greater specificity and reduced side effects. The development of these inhibitors highlights the importance of drug design strategies in creating potent anticancer agents (Nițulescu et al., 2015); (Nițulescu et al., 2018).
Biomarker Identification for Therapy
The identification of biomarkers responsive to AKT inhibitors is vital for the development of successful therapeutic strategies. This approach facilitates personalized treatment in cancer therapy (Hua et al., 2021).
AKT Signaling in Various Diseases
Beyond cancer, AKT signaling is implicated in other diseases such as diabetes, cardiovascular conditions, and neurological disorders. Understanding AKT regulation and functions is essential for developing targeted therapies across a range of diseases (Manning & Toker, 2017).
Safety And Hazards
While the safety and hazards of AKT inhibitors specifically are not detailed in the search results, it’s important to note that kinase inhibitors, in general, can have side effects and risks. For example, certain JAK inhibitors have been associated with serious heart-related events, cancer, blood clots, and death .
Future Directions
The development of selective Akt inhibitors has been considered a promising approach in recent decades . There is a promising potential of the targeted modulation of Akt with small molecule inhibitors in disease treatment . Future directions include the development of next-generation agents to continuously improve drug properties .
properties
IUPAC Name |
3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethylimidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3/c1-2-23-14-11(25-8-4-6-17)9-19-10(5-3-7-24)12(14)20-16(23)13-15(18)22-26-21-13/h9,24H,2,4,6-8,17H2,1H3,(H2,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLOLQIXHMFYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=C2OCCCN)C#CCO)N=C1C3=NON=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648505 | |
Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AKT Kinase Inhibitor | |
CAS RN |
842148-40-7 | |
Record name | 3-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-7-(3-aminopropoxy)-1-ethyl-1H-imidazo[4,5-c]pyridin-4-yl]prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.